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molecular formula C9H12N2O2 B1399617 Methyl 4-amino-3-(methylamino)benzoate CAS No. 616224-38-5

Methyl 4-amino-3-(methylamino)benzoate

Cat. No. B1399617
M. Wt: 180.2 g/mol
InChI Key: VWGIBJGZLCERFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517875B2

Procedure details

After dissolving 4-tert-butoxycarbonylamino-3-methylaminobenzoic acid methyl ester (794.3 mg, 2.83 mmol) in methanol (7.0 ml), a 4N hydrogen chloride-1,4-dioxane solution (3.54 ml, 14.3 mmol) was added in an ice bath, and the mixture was stirred at room temperature for 30 minutes. An equivalent amount of the 4N hydrogen chloride-1,4-dioxane solution was further added, and the mixture was stirred at 40° C. for 30 minutes. The reaction mixture was poured into ice-cooled saturated aqueous sodium bicarbonate, and was extracted with ethyl acetate (30 ml×3). The obtained organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The residue obtained by concentration under reduced pressure was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1→3/2→1/1) to obtain 4-amino-3-methylaminobenzoic acid methyl ester. The compound was identified by LC-MS.
Name
4-tert-butoxycarbonylamino-3-methylaminobenzoic acid methyl ester
Quantity
794.3 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH:10]C(OC(C)(C)C)=O)=[C:6]([NH:18][CH3:19])[CH:5]=1.O1CCOCC1.Cl.C(=O)(O)[O-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH:18][CH3:19])[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-tert-butoxycarbonylamino-3-methylaminobenzoic acid methyl ester
Quantity
794.3 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.54 mL
Type
reactant
Smiles
O1CCOCC1.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (30 ml×3)
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1→3/2→1/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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